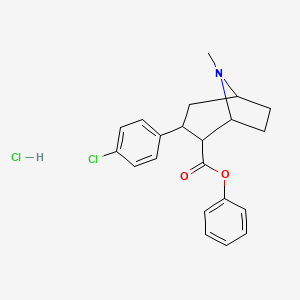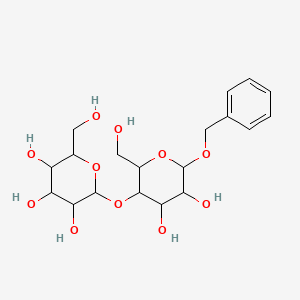
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a glycoside compound that consists of a benzyl group attached to a disaccharide composed of galactose and glucose. This compound is known for its role in modifying complex carbohydrates and its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of benzyl alcohol with a protected disaccharide donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Dichloromethane or other suitable organic solvents.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to replace the benzyl group under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Compounds with different functional groups replacing the benzyl group.
科学研究应用
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in modifying glycoproteins and glycosaminoglycans.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of oligosaccharides and polysaccharides for various industrial applications.
作用机制
The mechanism of action of Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can modify the structure and function of glycoproteins and glycosaminoglycans, affecting various molecular pathways. The benzyl group can also facilitate the compound’s interaction with hydrophobic regions of proteins and membranes.
相似化合物的比较
Similar Compounds
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-xylopyranoside: Similar structure but with a xylose instead of glucose.
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-mannopyranoside: Similar structure but with mannose instead of glucose.
Uniqueness
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is unique due to its specific combination of galactose and glucose, which imparts distinct chemical and biological properties. Its ability to modify complex carbohydrates and its applications in various fields make it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKGHPPSFCSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15130360.png)
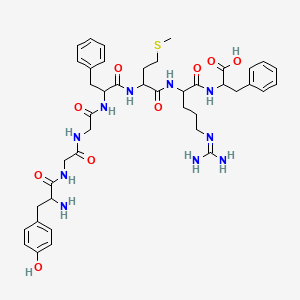
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)
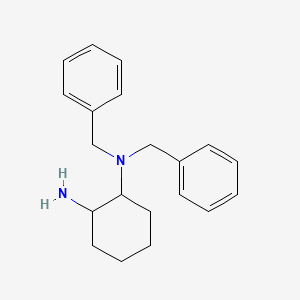

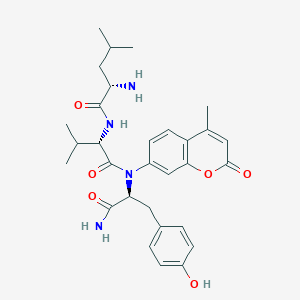
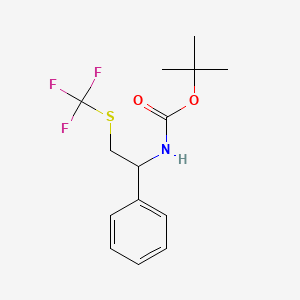
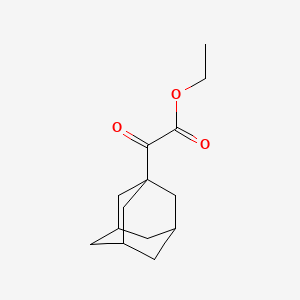
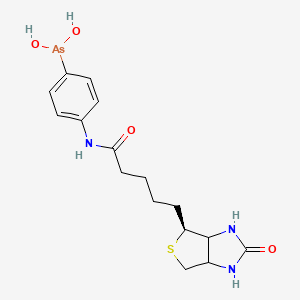
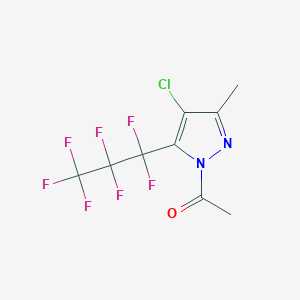
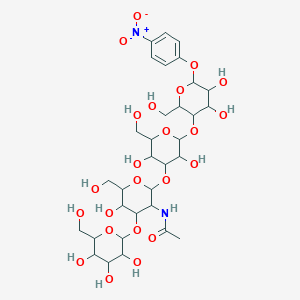

![[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15130439.png)
